molecular formula C11H13FO2 B7993105 1-(3-Ethoxy-5-fluorophenyl)propan-1-one

1-(3-Ethoxy-5-fluorophenyl)propan-1-one

Cat. No.: B7993105
M. Wt: 196.22 g/mol
InChI Key: RIGYJZUIAOPSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethoxy-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Ethoxy-5-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 1-(3-ethoxy-5-fluorophenyl)propan-1-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the ethoxy and fluorine groups can modulate its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(3-Methoxy-5-fluorophenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Ethoxy-4-fluorophenyl)propan-1-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    1-(3-Ethoxy-5-chlorophenyl)propan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness: 1-(3-Ethoxy-5-fluorophenyl)propan-1-one is unique due to the specific positioning of the ethoxy and fluorine groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

1-(3-Ethoxy-5-fluorophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure, featuring an ethoxy group and a fluorinated phenyl moiety, suggests possible interactions with various biological targets. This article consolidates current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C12H15FOC_{12}H_{15}FO, with a molecular weight of approximately 210.25 g/mol. Its structure can be represented as follows:

Structure C6H4(OC2H5)(F)C3H7O\text{Structure }\text{C}_6\text{H}_4(\text{O}\text{C}_2\text{H}_5)(\text{F})-\text{C}_3\text{H}_7\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and specificity for certain biological targets, while the ethoxy group may influence its solubility and reactivity. This interaction can lead to modulation of various biological pathways, including enzyme inhibition and receptor activation.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, preliminary studies suggest that it could inhibit phospholipase A2, an enzyme involved in inflammatory processes . Such inhibition could have implications for treating conditions characterized by excessive inflammation.

Receptor Binding

The compound has also shown potential in receptor binding studies. The ethoxy and fluorine substituents can enhance the interaction with various receptors, which may lead to therapeutic effects in conditions such as pain management or mood disorders .

Study on Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally similar compounds found that derivatives of this compound exhibited promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure could enhance antimicrobial efficacy, suggesting a pathway for further research into its use as an antibiotic agent .

Pharmacological Profiling

In a pharmacological profiling study, compounds related to this compound were tested for their effects on serotonin uptake. The inclusion of fluorine in the para-position significantly increased potency compared to non-fluorinated analogs, highlighting the importance of structural modifications in enhancing biological activity .

Summary of Biological Activities

Activity Target Effect Reference
Enzyme InhibitionPhospholipase A2Inhibition observed
Receptor BindingSerotonin ReceptorsIncreased binding affinity
Antimicrobial ActivityStaphylococcus aureusEffective against bacteria

Properties

IUPAC Name

1-(3-ethoxy-5-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGYJZUIAOPSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.